molecular formula C19H12N2O4 B14869359 methyl 2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)benzoate

methyl 2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)benzoate

Cat. No.: B14869359
M. Wt: 332.3 g/mol
InChI Key: MXCQNBWJHYYRAR-UHFFFAOYSA-N
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Description

Methyl 2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)benzoate is a complex organic compound with a unique structure that includes a cyano group, an indene moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)benzoate typically involves a multi-step process. One common method includes the reaction of primary amines with 1,1-bis(methylthio)-2-nitroethene, ninhydrin, and barbituric acid in ethanol media. This reaction is known for its mild conditions and good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

Methyl 2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The cyano group and indene moiety play crucial roles in these interactions, affecting the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)benzoate is unique due to its combination of a cyano group, an indene moiety, and a benzoate ester. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C19H12N2O4

Molecular Weight

332.3 g/mol

IUPAC Name

methyl 2-[[cyano-(1-hydroxy-3-oxoinden-2-yl)methylidene]amino]benzoate

InChI

InChI=1S/C19H12N2O4/c1-25-19(24)13-8-4-5-9-14(13)21-15(10-20)16-17(22)11-6-2-3-7-12(11)18(16)23/h2-9,22H,1H3

InChI Key

MXCQNBWJHYYRAR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1N=C(C#N)C2=C(C3=CC=CC=C3C2=O)O

Origin of Product

United States

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